molecular formula C11H11NO3 B13069048 Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Cat. No.: B13069048
M. Wt: 205.21 g/mol
InChI Key: CKXDHQUQIYGEQE-UHFFFAOYSA-N
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Description

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is an organic compound with the molecular formula C11H11NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system . The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are selected to optimize the reaction rate and minimize by-products. Purification steps, including crystallization and chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex isoquinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield isoquinoline-6-carboxylic acid derivatives, while reduction can produce alcohols

Scientific Research Applications

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.

    Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.

    Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved in its action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar in structure but lacks the ketone group at the 3-position.

    Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate: Differing by the position of the carboxylate group.

    1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid: The non-methylated version of the compound.

Uniqueness

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ketone group at the 3-position and the carboxylate ester at the 6-position allows for unique interactions with biological targets and provides versatility in chemical synthesis.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-oxo-2,4-dihydro-1H-isoquinoline-6-carboxylate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)7-2-3-8-6-12-10(13)5-9(8)4-7/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

CKXDHQUQIYGEQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CNC(=O)C2)C=C1

Origin of Product

United States

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